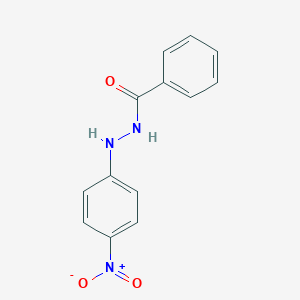

N'-(4-nitrophenyl)benzohydrazide

Descripción general

Descripción

N’-(4-nitrophenyl)benzohydrazide is an organic compound with the molecular formula C13H11N3O3. It is a derivative of benzohydrazide, where the benzohydrazide moiety is substituted with a 4-nitrophenyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mecanismo De Acción

Target of Action

It’s known that benzohydrazide derivatives have been evaluated for their potential in various biological activities .

Mode of Action

It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Reactions at the benzylic position can involve various biochemical pathways .

Pharmacokinetics

The chemspider database provides some physicochemical properties of a similar compound, n’-(2-nitrophenyl)benzohydrazide . These properties, such as water solubility and logP, can influence the bioavailability of a compound.

Análisis Bioquímico

Biochemical Properties

N’-(4-nitrophenyl)benzohydrazide plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between N’-(4-nitrophenyl)benzohydrazide and urease involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is crucial for studying the enzyme’s function and potential therapeutic applications.

Cellular Effects

N’-(4-nitrophenyl)benzohydrazide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, N’-(4-nitrophenyl)benzohydrazide can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of N’-(4-nitrophenyl)benzohydrazide involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by forming a stable complex with the target enzyme, leading to inhibition of its activity. This inhibition can result from either competitive or non-competitive binding, depending on the specific enzyme and the nature of the interaction . Additionally, N’-(4-nitrophenyl)benzohydrazide can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(4-nitrophenyl)benzohydrazide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that N’-(4-nitrophenyl)benzohydrazide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of N’-(4-nitrophenyl)benzohydrazide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, N’-(4-nitrophenyl)benzohydrazide may exhibit toxic effects, including oxidative stress, apoptosis, and tissue damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

N’-(4-nitrophenyl)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . This inhibition can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N’-(4-nitrophenyl)benzohydrazide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of N’-(4-nitrophenyl)benzohydrazide are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

N’-(4-nitrophenyl)benzohydrazide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of N’-(4-nitrophenyl)benzohydrazide is crucial for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N’-(4-nitrophenyl)benzohydrazide can be synthesized through the condensation reaction between 4-nitrobenzohydrazide and benzaldehyde. The reaction typically involves refluxing the reactants in ethanol with a catalytic amount of glacial acetic acid . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-nitrophenyl)benzohydrazide are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions

N’-(4-nitrophenyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroaniline derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzohydrazides.

Aplicaciones Científicas De Investigación

N’-(4-nitrophenyl)benzohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and cytotoxicity against cancer cells.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Comparación Con Compuestos Similares

Similar Compounds

N’-(4-nitrophenyl)ethylidene)benzohydrazide: A similar compound with a fluoro group instead of a nitro group.

N’-(4-nitrophenyl)allylidene)benzohydrazide: Another derivative with an allyl group.

Uniqueness

N’-(4-nitrophenyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group contributes to its reactivity and potential as a pharmacophore in drug design .

Actividad Biológica

N'-(4-nitrophenyl)benzohydrazide is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure, characterized by a benzohydrazide moiety substituted with a 4-nitrophenyl group, contributes to its diverse applications in research and potential therapeutic uses.

This compound has the molecular formula C13H11N3O3 and is known for its role as an enzyme inhibitor. Its mechanism of action primarily involves binding to specific enzymes, leading to inhibition of their activity. For instance, it has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, thus impacting nitrogen metabolism in various organisms.

| Property | Value |

|---|---|

| Molecular Formula | C13H11N3O3 |

| Molecular Weight | 253.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 150-152 °C |

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 1000 ppm to 500 ppm .

Antiproliferative Effects

The compound also exhibits antiproliferative effects on cancer cell lines. In vitro studies have shown that this compound can significantly reduce cell viability in human cancer cell lines such as HepG2 (liver cancer) and LN-229 (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported at approximately 7.81 µM for HepG2 and 12.39 µM for LN-229 .

Case Studies and Research Findings

- Antioxidant Activity : Research has shown that derivatives of hydrazones, including this compound, possess antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound binds effectively to enzyme active sites, suggesting potential mechanisms for its inhibitory effects on enzyme activity . Such studies are crucial for understanding how modifications in the structure of benzohydrazides can enhance their biological activities.

- Toxicity Assessments : Toxicity testing using Danio rerio (zebrafish embryos) has been employed to evaluate the safety profile of this compound. Results indicated that while it possesses significant biological activity, careful consideration of dosage is necessary to mitigate potential toxicity .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that it is relatively stable under standard laboratory conditions but may degrade under extreme environmental conditions. Its distribution within biological systems is influenced by interactions with transport proteins, which can affect its localization and accumulation in target tissues.

Propiedades

IUPAC Name |

N'-(4-nitrophenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(9-7-11)16(18)19/h1-9,14H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMHIEVGMFNTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148748 | |

| Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-95-5 | |

| Record name | Benzoic acid, 2-(4-nitrophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.